molecular formula C19H23N3O3 B5725051 N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide

N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide

Cat. No.: B5725051
M. Wt: 341.4 g/mol
InChI Key: QYBPMZPKENTRAW-UHFFFAOYSA-N
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Description

N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a carboximidamide group, and a tert-butylphenoxy moiety

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(24-15-10-8-14(9-11-15)19(2,3)4)18(23)25-22-17(20)16-7-5-6-12-21-16/h5-13H,1-4H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBPMZPKENTRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide typically involves multiple steps:

    Formation of the tert-butylphenoxy group: This step involves the reaction of 4-tert-butylphenol with an appropriate acylating agent to form the tert-butylphenoxy group.

    Attachment of the propanoyl group: The tert-butylphenoxy group is then reacted with a propanoyl chloride derivative under basic conditions to form the propanoyl ester.

    Formation of the pyridine-2-carboximidamide: The final step involves the reaction of the propanoyl ester with pyridine-2-carboximidamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[2-(4-tert-butylphenoxy)acetyl]oxy}pyridine-2-carboximidamide
  • N’-{[2-(4-tert-butylphenoxy)butanoyl]oxy}pyridine-2-carboximidamide
  • N’-{[2-(4-tert-butylphenoxy)benzoyl]oxy}pyridine-2-carboximidamide

Uniqueness

N’-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

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